3-(3,4-dimethoxyphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
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Overview
Description
3-(3,4-Dimethoxyphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of two aromatic rings substituted with methoxy and nitro groups, respectively
Preparation Methods
The synthesis of 3-(3,4-dimethoxyphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethoxybenzohydrazide with 4-nitrobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired oxadiazole ring. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature or under reflux conditions to ensure complete cyclization.
Chemical Reactions Analysis
3-(3,4-Dimethoxyphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The methoxy groups on the aromatic ring can participate in nucleophilic aromatic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Common reagents and conditions for these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, potassium permanganate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its antimicrobial activity could be due to the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication. The exact molecular pathways involved would require further investigation to elucidate.
Comparison with Similar Compounds
3-(3,4-Dimethoxyphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole can be compared with other oxadiazole derivatives, such as:
3-(4-Methoxyphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole: Similar structure but with a single methoxy group, potentially leading to different chemical and biological properties.
3-(3,4-Dimethoxyphenyl)-5-phenyl-1,2,4-oxadiazole: Lacks the nitro group, which may affect its reactivity and applications.
3-(4-Nitrophenyl)-5-phenyl-1,2,4-oxadiazole: Lacks the methoxy groups, which could influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5/c1-22-13-8-5-11(9-14(13)23-2)15-17-16(24-18-15)10-3-6-12(7-4-10)19(20)21/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQAQWVWFUVFHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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